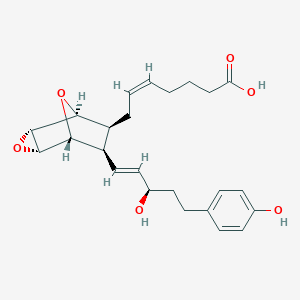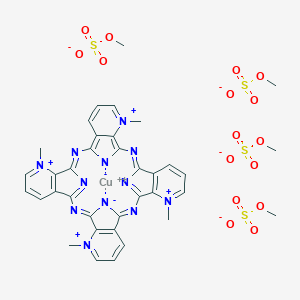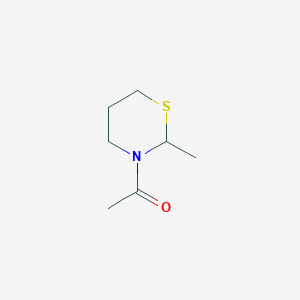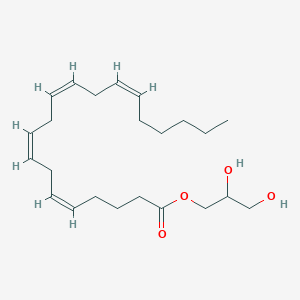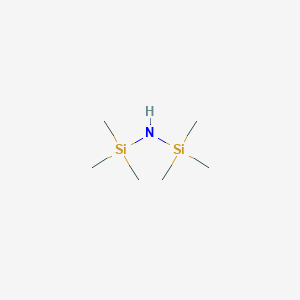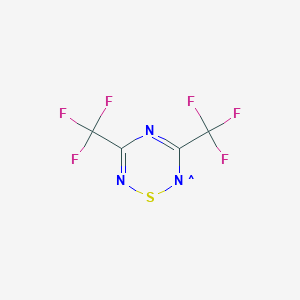
1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of thiatriazines, which are heterocyclic compounds that contain both sulfur and nitrogen in their structure. The compound has been found to have potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- is not well understood. However, it is believed that the compound acts as a radical scavenger, which helps in preventing oxidative damage to cells. The compound has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of various diseases.
Biochemical And Physiological Effects
Studies have shown that 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- has several biochemical and physiological effects. The compound has been found to have antioxidant properties, which can be beneficial in preventing oxidative damage to cells. It has also been found to have anti-inflammatory properties, which can help in reducing inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- in lab experiments is its high stability. The compound is relatively stable under various conditions, making it a suitable compound for various experiments. However, one of the limitations of using this compound is its high toxicity. The compound can be toxic if not handled properly, and precautions should be taken while working with it.
Future Directions
There are several future directions for research on 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)-. One of the primary areas of research is in the development of new synthetic methods for the compound. Researchers are also exploring the potential applications of the compound in the field of materials science, where it can be used as a building block for the synthesis of new materials. Additionally, researchers are investigating the potential of the compound in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, precautions should be taken while working with the compound due to its high toxicity. Further research is needed to explore the potential applications of the compound in various fields and to develop new synthetic methods for the compound.
Synthesis Methods
The synthesis of 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- is a complex process that involves multiple steps. One of the commonly used methods for synthesizing this compound is the reaction between 3,5-dichloro-1,2,4-thiadiazole and trifluoromethyl radical. This reaction is carried out under specific conditions, including the use of a suitable solvent and a catalyst. The yield of the compound obtained through this method is relatively high, making it a preferred method for synthesis.
Scientific Research Applications
1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of organic synthesis. The compound has been found to be a useful building block for the synthesis of various organic compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals.
properties
CAS RN |
118436-72-9 |
|---|---|
Product Name |
1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- |
Molecular Formula |
C4F6N3S |
Molecular Weight |
236.12 g/mol |
InChI |
InChI=1S/C4F6N3S/c5-3(6,7)1-11-2(4(8,9)10)13-14-12-1 |
InChI Key |
OGMDGJMQVSNMBL-UHFFFAOYSA-N |
SMILES |
C1(=NC(=NS[N]1)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1(=NC(=NS[N]1)C(F)(F)F)C(F)(F)F |
Other CAS RN |
118436-72-9 |
synonyms |
3,5-bis(trifluoromethyl)-1-thia-2,4,6$l^{2}-triazacyclohexa-2,4-diene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



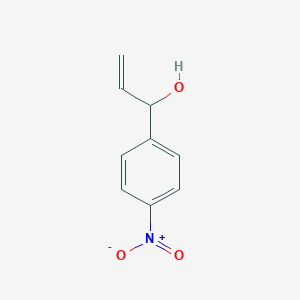
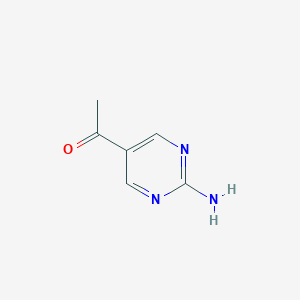
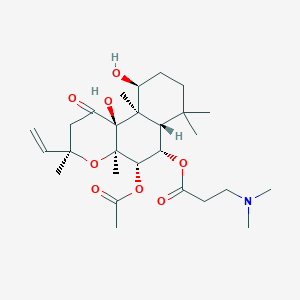
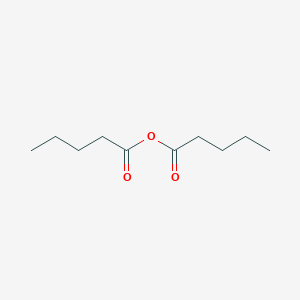
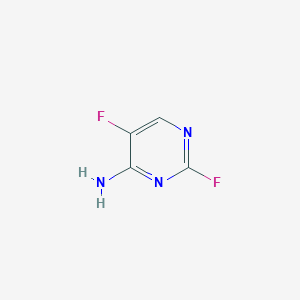
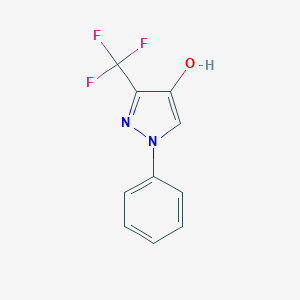
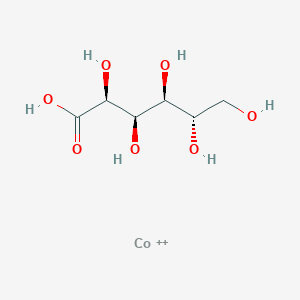
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
